Ethyl 3-bromo-5-iodobenzoate

Vue d'ensemble

Description

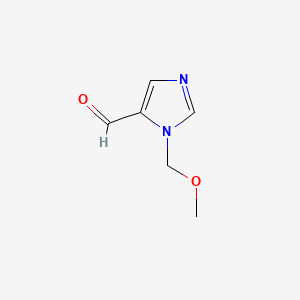

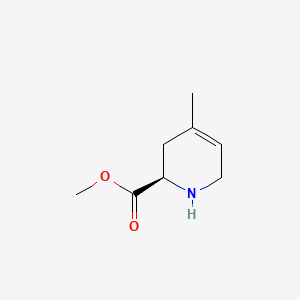

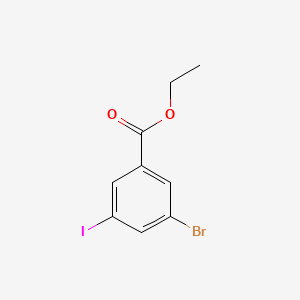

Ethyl 3-bromo-5-iodobenzoate is a halogenated aromatic ester . It has a molecular weight of 354.97 and its IUPAC name is ethyl 3-bromo-5-iodobenzoate .

Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-5-iodobenzoate is1S/C9H8BrIO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 3-bromo-5-iodobenzoate is a solid at room temperature . It should be stored at a temperature between 2-8°C . The compound is pale cream to cream to pale brown or pale yellow in color and can form crystals or powder .Applications De Recherche Scientifique

Preparation of Phenyl (3-bromo-5-iodo)benzoate

Scientific Field

Organic Chemistry Application Summary Ethyl 3-bromo-5-iodobenzoate is a precursor in the preparation of phenyl derivatives used in various chemical studies. Methods of Application :

- The reaction often achieves a high degree of conversion, with the product’s structure verified by spectroscopic methods .

Synthesis of Organic Electronic Materials

Scientific Field

Organic Electronics Application Summary It is instrumental in the development of materials for organic electronic devices due to its halogenated aromatic structure. Methods of Application :

- The materials display enhanced performance in electronic devices, with efficiency measured through electrical conductivity tests .

Creation of Triisopropylsilylethynyl Derivatives

Scientific Field

Synthetic Chemistry Application Summary The compound is used to synthesize derivatives that are valuable in creating more complex chemical entities. Methods of Application :

- The derivatives are characterized by NMR and IR spectroscopy , confirming the expected structural features .

Large-Scale Synthesis of Sulfonamide Derivatives

Scientific Field

Industrial Chemistry Application Summary In industrial settings, it is used for the large-scale production of sulfonamide derivatives, which are important in various chemical products. Methods of Application :

- The process is optimized for industrial production, with high throughput and product consistency monitored by quality control measures .

Research in Photoreactive Compounds

Scientific Field

Photochemistry Application Summary Ethyl 3-bromo-5-iodobenzoate’s reactivity under light exposure makes it suitable for research in photoreactive materials. Methods of Application :

Safety And Hazards

Ethyl 3-bromo-5-iodobenzoate is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing face protection .

Propriétés

IUPAC Name |

ethyl 3-bromo-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVNNDSFPUBHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696026 | |

| Record name | Ethyl 3-bromo-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-5-iodobenzoate | |

CAS RN |

186772-44-1 | |

| Record name | Ethyl 3-bromo-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(3,9-dioxatricyclo[6.1.0.02,4]non-5-en-6-yl)-, (1alpha,2alpha,4alpha,8alpha)- (9CI)](/img/no-structure.png)

![Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B575096.png)